2-(2-CHLOROPHENOXY)-N~1~-[2-(3-PYRIDYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE
Overview
Description
2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazole ring, a pyridine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclodehydration of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving 3-bromopyridine and a suitable nucleophile.
Attachment of Chlorophenoxy Group: The chlorophenoxy group is attached via a nucleophilic aromatic substitution reaction using 2-chlorophenol and a suitable leaving group.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agrochemicals: The compound has shown fungicidal activity and is explored for use in protecting crops from fungal infections.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
DNA Interaction: It can intercalate with DNA, affecting transcription and replication processes.
Cellular Pathways: The compound modulates signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Similar structure but different functional groups.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: Similar anti-inflammatory properties.
Uniqueness
2-(2-Chlorophenoxy)-N~1~-[2-(3-pyridyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of a benzoxazole ring, a pyridine ring, and a chlorophenoxy group, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-5-1-2-6-17(15)26-12-19(25)23-14-7-8-18-16(10-14)24-20(27-18)13-4-3-9-22-11-13/h1-11H,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBVTQMPHFQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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